molecular formula C18H24N2O5S B2629668 (E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate CAS No. 315673-52-0

(E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate

Cat. No. B2629668
M. Wt: 380.46
InChI Key: YXRRDVYOJTZLAS-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate” is a complex organic molecule. It contains a sulfonyl group attached to a 4-methylpiperidine, which is further connected to a phenyl ring. This structure is then linked to a 4-oxobut-2-enoate moiety via an amino group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, 4-Methylpiperidine, a component of the molecule, can be used to synthesize various bioactive compounds such as dimethyl bis(4-methylpiperidine-dithiocarbamato-S,S′)-tin(IV), (E)-4-(4′-methylpiperidino-N-alkoxy) stilbenes, and 4-methylpiperidinoalkylthio and 4-methylpiperidinoalkoxy derivatives of (E)-chalcone .

Scientific Research Applications

Synthesis and Reactivity

The compound "(E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate" is related to various synthesized compounds that have been studied for their unique properties and reactivity in chemical reactions. For instance, research on methyl aroylpyruvates reacting with 4-amino-N-carbamimidoylbenzene-1-sulfonamide resulted in products that exist as mixtures of Z and E isomers, highlighting the compound's role in isomer synthesis (Gein et al., 2016). Furthermore, studies on asymmetric intramolecular Michael reaction demonstrated the creation of versatile chiral building blocks for alkaloid synthesis, illustrating the compound's application in enantioselective synthesis and cyclization reactions (Hirai et al., 1992).

Antimicrobial Activity

Compounds synthesized through reactions involving similar structures have been investigated for their antimicrobial activity. For example, new methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates showed potential in antimicrobial studies, indicating the importance of these compounds in developing new antimicrobial agents (Gein et al., 2020).

Heterocyclic Systems

The compound is also pertinent in the synthesis of heterocyclic systems. Research has demonstrated its utility in creating new heterocyclic compounds with potential applications in medicinal chemistry and drug development, as seen in studies involving the synthesis of 2H-pyrone and ferrocene-containing heterocyclic systems, which open avenues for exploring novel therapeutic agents (Malzogu et al., 2000).

Azirine-2-carboxylates Synthesis

The reactivity of phenacyl azides transformed into ethyl 4-aryl-3-azido-2-methyl-4-oxobut-2-enoates for the formation of highly substituted 2H-azirine-2-carboxylates showcases the compound's role in synthesizing nitrogen-containing heterocycles, which are significant in pharmaceutical chemistry (Patonay et al., 2008).

Crystal Packing Studies

The study of crystal packing of related compounds, such as ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, provides insight into non-covalent interactions, including N...π and O...π interactions, which are crucial for understanding molecular recognition and designing materials with specific properties (Zhang et al., 2011).

properties

IUPAC Name

ethyl (E)-4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-3-25-18(22)9-8-17(21)19-15-4-6-16(7-5-15)26(23,24)20-12-10-14(2)11-13-20/h4-9,14H,3,10-13H2,1-2H3,(H,19,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRRDVYOJTZLAS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.